4-Methyl-1-(oxiran-2-ylmethyl)piperidine
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Overview
Description
4-Methyl-1-(oxiran-2-ylmethyl)piperidine, commonly referred to as MOMP, is an organic compound belonging to the piperidine family. It has a wide variety of applications in the scientific, medical, and industrial fields. MOMP is a versatile compound that has been used in a number of research projects and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Alkylation Studies
- Spiro[oxirane-2, 4′-piperidines] Synthesis and Alkylating Agent Properties: Spiro[oxirane-2, 4′-piperidines] were prepared using dimethyloxosulfonium methylide on 4-piperidones. These compounds act as alkylating agents, introducing (4-hydroxy-4-piperidyl) methyl moieties onto heteroaromatic compounds like 4(3H)-quinazolone (Fishman & Cruickshank, 1968).
Anticholinergic Activity
- Synthesis and Anticholinergic Activities of 4-Acyloxy-1-alkyl-1-(1,3-dioxolan-4-ylmethyl)piperidinium Compounds: Derivatives of 4-acyloxy-1-(1, 3-dioxolan-4-ylmethyl) piperidine with methyl bromide showed high anticholinergic activities. The trans isomers were more potent than cis isomers (Sugai et al., 1984).
Tautomeric Properties
- Controlled Shift in Tautomeric Equilibrium: The study synthesized compounds including 4-((phenylimino)methyl)naphthalen-1-ol and 4-((phenylimino)methyl)-2-(piperidin-1-ylmethyl)naphthalen-1-ol, showing a controlled shift in tautomeric equilibrium upon protonation/deprotonation in acetonitrile (Deneva et al., 2013).
Electrochemical Studies
- Mannich Bases Bearing Pyrazolone Moiety: Novel Mannich bases were synthesized and characterized, demonstrating interesting electrochemical properties useful for further studies (Naik et al., 2013).
Antimycobacterial Applications
- Spiro-Piperidin-4-ones in Antimycobacterial Therapy: Compounds synthesized via 1,3-dipolar cycloaddition showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating potential antimycobacterial applications (Kumar et al., 2008).
Synthesis and Chemical Properties
- Piperidine-4-Spiro-2′-Oxiranes: This study explored the synthesis and certain chemical properties of piperidine-4-spiro-2′-oxiranes, contributing to the understanding of this compound class (Zvonok & Okaev, 1992).
Sulfur-Containing Vicinal Aminoalcohols
- Synthesis Based on N-(oxiran-2-ylmethyl)amines: This research led to sulfur-containing vicinal aminoalcohols, a key development in chemical synthesis (Galstyan & Mesropyan, 2013).
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Result of Action
Piperidine derivatives have been found to have various pharmacological applications .
properties
IUPAC Name |
4-methyl-1-(oxiran-2-ylmethyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8-2-4-10(5-3-8)6-9-7-11-9/h8-9H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXECTFQQKBDZQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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